Sodium deuteroxide

Übersicht

Beschreibung

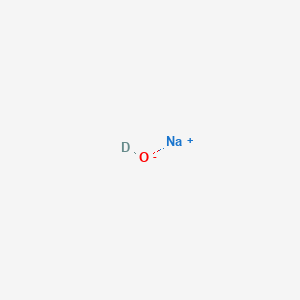

Sodium deuteroxide, also known as deuterated sodium hydroxide, is a chemical compound with the formula NaOD or NaO₂H. It is an isotopologue of sodium hydroxide, where the hydrogen atom is replaced by deuterium, a heavier isotope of hydrogen. This compound appears as a white solid and is highly soluble in water . This compound is primarily used as a strong base and a source of deuterium in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium deuteroxide can be synthesized by reacting sodium metal with deuterium oxide (D₂O). The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction can be represented as follows:

2Na+2D2O→2NaOD+D2

This reaction is exothermic and should be conducted with proper cooling to control the temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the electrolysis of deuterium oxide. This method involves passing an electric current through deuterium oxide, resulting in the formation of this compound and deuterium gas. The process is efficient and allows for the large-scale production of this compound .

Analyse Chemischer Reaktionen

Acid-Base Reactions

NaOD participates in neutralization reactions with acids, generating deuterated water (D₂O) and corresponding salts. For example:

This reaction is analogous to NaOH’s behavior but replaces protons with deuterons.

Reactivity with Metal Ions

NaOD precipitates metal hydroxides when reacted with solutions containing cations like Al³⁺, Fe³⁺, and Cu²⁺. These reactions parallel NaOH’s behavior but may exhibit slower kinetics due to deuterium’s higher mass .

| Metal Ion | Reaction with NaOD | Product Characteristics |

|---|---|---|

| Al³⁺ | White precipitate, dissolves in excess NaOD to form | |

| Cu²⁺ | Blue precipitate | |

| Fe³⁺ | Orange-brown precipitate |

Deuterium Exchange Reactions

NaOD is widely used to introduce deuterium into organic molecules. Notable examples include:

Reaction with Chloral Hydrate

NaOD reacts with chloral hydrate () to produce deuterated chloroform ():

This reaction exploits NaOD’s ability to replace hydroxyl protons with deuterium .

Deuteration of Amines

Reaction with -nitrosodimethylamine introduces deuterium into the methyl groups:

This isotopic labeling is critical in NMR spectroscopy and mechanistic studies .

Pharmaceutical Isotope Production

NaOD is used to synthesize deuterated drugs like deutetrabenazine, enhancing metabolic stability via kinetic isotope effects .

Comparative Reactivity with NaOH

While NaOD and NaOH share similar chemical behavior, key differences arise from deuterium’s mass:

| Property | NaOH | NaOD |

|---|---|---|

| Solubility in D₂O | 109 g/100 mL (20°C) | Miscible |

| Neutralization Kinetics | Faster proton transfer | Slower deuteron transfer |

| Isotopic Purity | N/A | ≥99.5% D (typical) |

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Sodium deuteroxide is widely utilized as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for the observation of chemical shifts without interference from protons, making it invaluable for studying molecular structures and dynamics.

- Case Study: Hydrolysis of Creatine Ethyl Ester

Organic Synthesis

This compound serves as a reagent in various organic synthesis processes, particularly in the preparation of deuterated compounds. The incorporation of deuterium into organic molecules can significantly alter their physical and chemical properties.

- Example: Synthesis of Zearalenone-d6

Material Science

In material science, this compound has been applied to modify cellulose and other polymers. The treatment with NaOD can enhance the solubility and reactivity of cellulose, leading to improved processing techniques.

- Study: Spectral Analysis of Cellulose

Biochemical Applications

This compound has potential applications in biochemical research, particularly in studying enzyme mechanisms and metabolic processes.

Wirkmechanismus

Sodium deuteroxide acts as a strong base, similar to sodium hydroxide. It dissociates in water to form sodium cations (Na⁺) and deuteroxide anions (OD⁻). The deuteroxide anion can participate in various chemical reactions, such as deprotonation of acids and nucleophilic substitution reactions. The presence of deuterium can influence reaction kinetics and mechanisms, making it a valuable tool in mechanistic studies .

Vergleich Mit ähnlichen Verbindungen

Sodium Hydroxide (NaOH): The non-deuterated analog of sodium deuteroxide. It is widely used as a strong base in various chemical reactions.

Potassium Deuteroxide (KOD): Similar to this compound but contains potassium instead of sodium.

Uniqueness: this compound is unique due to the presence of deuterium, which makes it particularly valuable in isotopic labeling and NMR spectroscopy. The heavier isotope can provide insights into reaction mechanisms and molecular structures that are not possible with non-deuterated compounds .

Biologische Aktivität

Sodium deuteroxide (NaOD) is an alkali metal hydroxide that is a deuterated form of sodium hydroxide. It has gained attention in various scientific fields, particularly in organic synthesis and biological research due to its unique isotopic properties. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

This compound is characterized by its strong basicity and ability to deprotonate compounds. The presence of deuterium (D) instead of hydrogen (H) can influence reaction kinetics and mechanisms, making it a valuable tool in studying reaction pathways and biological processes.

Biological Applications

- Cellulose Modification : this compound has been employed to modify cellulose, enhancing its properties for various applications. Research indicates that treatment with this compound can lead to significant structural changes in cellulose, which may improve its reactivity and compatibility with other materials .

- Isotope Effects in Enzymatic Reactions : The substitution of hydrogen with deuterium can alter the kinetics of enzymatic reactions. Studies have shown that this compound can be used to investigate enzyme mechanisms by providing insights into hydrogen transfer processes within biological systems. The kinetic isotope effect (KIE) observed in these reactions can reveal information about transition states and reaction pathways .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit varying degrees of antimicrobial activity. Its alkaline nature allows it to disrupt cellular membranes and metabolic processes in microorganisms. However, detailed studies are required to quantify its effectiveness against specific bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

- pH Alteration : As a strong base, this compound significantly increases the pH of solutions, which can affect cellular processes such as enzyme activity and membrane integrity.

- Deuteration Effects : The incorporation of deuterium into biological molecules can alter their stability and reactivity, potentially leading to different biological outcomes compared to their non-deuterated counterparts.

- Hydroxide Ion Activity : The hydroxide ions produced by this compound can react with various biomolecules, leading to hydrolysis or other chemical modifications that affect biological activity.

Case Study 1: Enzymatic Reaction Kinetics

In a study investigating the effect of this compound on enzyme kinetics, researchers found that the substitution of hydrogen with deuterium resulted in a measurable change in reaction rates for specific enzymes involved in metabolic pathways. The KIE observed indicated that the rate-limiting step involved hydrogen transfer, highlighting the utility of this compound in mechanistic studies .

Case Study 2: Cellulose Treatment

Another study focused on the treatment of cellulose with this compound, revealing significant changes in its crystallinity and reactivity. This modification enhanced the cellulose's ability to interact with other compounds, suggesting potential applications in biocomposite materials .

Research Findings Summary

| Study Focus | Key Findings | Implications |

|---|---|---|

| Enzymatic Reactions | Altered kinetics due to KIE when using NaOD | Insights into enzyme mechanisms |

| Cellulose Modification | Increased reactivity and structural changes | Enhanced material properties |

| Antimicrobial Activity | Potential disruption of microbial membranes | Need for further quantitative studies |

Eigenschaften

InChI |

InChI=1S/Na.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMHJVSKTPXQMS-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930715 | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

39-42% Solution in deuterium oxide: Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Sodium deuteroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14014-06-3 | |

| Record name | Sodium hydroxide-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14014-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium deuteroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.